3-Chloro-6-propoxypyridazine
Description
Significance of Pyridazine (B1198779) Core Structures in Heterocyclic Chemistry
The pyridazine ring is a privileged scaffold in chemical sciences, valued for its distinct physicochemical properties. nih.gov As a 1,2-diazine, its structure results in a high dipole moment and weak basicity, which makes it an attractive component in drug design. nih.gov The two adjacent nitrogen atoms can act as robust hydrogen bond acceptors, a feature that is critical for molecular recognition and interactions with biological targets. nih.gov
Pyridazine derivatives are integral to numerous pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, antihypertensive, and anti-inflammatory properties. scholarsresearchlibrary.comresearchgate.netmdpi.com The versatility of the pyridazine nucleus allows it to serve as a bioisostere for other aromatic rings, such as the phenyl group, offering advantages like reduced lipophilicity and potentially improved metabolic profiles. nih.gov This has led to the incorporation of the pyridazine core into several approved drugs. nih.gov Furthermore, the unique electronic nature of the pyridazine ring makes it a valuable component in the field of optoelectronics and materials science, where it is used in the development of fluorescent materials, organic catalysts, and more. mdpi.comrsc.org
Role of Halogenation in Modulating Pyridazine Reactivity and Biological Activity
Halogenation is a fundamental transformation in organic synthesis that plays a critical role in the functionalization of heterocyclic compounds like pyridazine. nih.govmountainscholar.org The introduction of a halogen atom, such as chlorine, onto the pyridazine ring significantly alters its electronic properties and chemical reactivity. Halogens are electron-withdrawing groups, which can increase the electrophilicity of the carbon atoms in the ring, making them more susceptible to nucleophilic substitution reactions.
This enhanced reactivity is a cornerstone of synthetic strategy, as the halogen atom can be readily displaced by a wide variety of nucleophiles, serving as a versatile "handle" for constructing more complex molecules. nih.gov In the context of medicinal chemistry, the presence of a chlorine atom can profoundly influence a molecule's biological activity. nih.gov It can affect binding affinity to target proteins, membrane permeability, and metabolic stability, often leading to enhanced therapeutic efficacy. nih.gov The strategic placement of halogens is therefore a key tactic in structure-activity relationship (SAR) studies for the discovery and optimization of new drug candidates. chemrxiv.org
Overview of Research Trajectories for Substituted Pyridazines
Research into substituted pyridazines is a dynamic and expanding area, driven by their proven utility in diverse scientific fields. scholarsresearchlibrary.commdpi.com Current research trajectories can be broadly categorized into several key areas:
Medicinal Chemistry: This remains the most prominent application area. Scientists are continuously exploring pyridazine derivatives for novel therapeutic agents. actascientific.com Major efforts are focused on developing potent anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory drugs. researchgate.netmdpi.comactascientific.com Fused heterocyclic systems incorporating the pyridazine ring are of particular interest for creating novel anticancer agents. actascientific.com
Agrochemicals: The biological activity of pyridazines extends to agriculture. They are investigated as herbicides and plant growth factors, leveraging their ability to interact with biological systems. researchgate.net
Materials Science and Optoelectronics: The unique electronic and photophysical properties of the pyridazine core are being harnessed to create advanced materials. rsc.org Research is active in the development of pyridazine-based organic light-emitting diodes (OLEDs), fluorescent probes, and catalysts. mdpi.comrsc.org
Synthetic Methodology: The development of novel and efficient methods for the synthesis and functionalization of the pyridazine ring is an ongoing research focus. This includes exploring new cycloaddition reactions and catalytic processes to build molecular complexity. mdpi.com
Contextualizing 3-Chloro-6-propoxypyridazine within the Pyridazine Chemical Space
Within the broad class of halogenated pyridazines, this compound (CAS No. 5788-60-3) emerges as a significant and versatile building block. angenechemical.com This compound is a disubstituted pyridazine featuring a reactive chlorine atom at the 3-position and a propoxy group at the 6-position. cymitquimica.com
Consequently, this compound is not typically an end-product itself but rather a valuable intermediate in multi-step syntheses. angenechemical.com It is frequently employed in the construction of novel heterocyclic frameworks destined for evaluation in pharmaceutical and agrochemical research programs. angenechemical.comcymitquimica.com Its utility lies in providing a reliable and adaptable scaffold upon which greater molecular diversity can be built.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-propoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-2-5-11-7-4-3-6(8)9-10-7/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOUDDFFQRLOMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291358 | |
| Record name | 3-Chloro-6-propoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5788-60-3 | |
| Record name | 5788-60-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-6-propoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 3 Chloro 6 Propoxypyridazine
Advanced Synthetic Routes to 3-Chloro-6-propoxypyridazine
The construction of this compound is centered around the etherification of a suitable pyridazine (B1198779) precursor and the chlorination of the pyridazine ring. These transformations can be accomplished through several strategic approaches.
Alkylation and Etherification Strategies for Propoxy Installation on Pyridazines
The introduction of the propoxy group onto the pyridazine scaffold is a critical step in the synthesis of the target molecule. This is typically achieved through nucleophilic substitution reactions, with the Williamson ether synthesis and its variations being the most prominent methods.
In a common approach, a pyridazine derivative bearing a suitable leaving group, such as a chlorine atom, is reacted with a propanol (B110389) source in the presence of a base. The base deprotonates the propanol to form the more nucleophilic propoxide anion, which then displaces the leaving group on the pyridazine ring. The choice of base and solvent is crucial for the efficiency of this reaction. Strong bases like sodium hydride or sodium metal in an aprotic solvent are often employed to ensure complete formation of the alkoxide.
Alternatively, the reaction can be carried out under phase-transfer catalysis (PTC) conditions. This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the propoxide anion from an aqueous or solid phase to the organic phase containing the chloropyridazine derivative. This method often leads to milder reaction conditions, increased yields, and is more environmentally benign due to the potential for using less hazardous solvents.
Another strategy involves the O-alkylation of a pyridazinone precursor. In this method, a 6-chloropyridazin-3(2H)-one can be reacted with a propylating agent, such as propyl bromide or propyl iodide, in the presence of a base like potassium carbonate in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). The base deprotonates the pyridazinone, and the resulting anion then undergoes nucleophilic attack on the propyl halide to form the desired ether.
Chlorination Techniques for Pyridazine Core Functionalization
Chlorination of the pyridazine core is a fundamental transformation for introducing the chloro substituent at the desired position. A widely used and effective method for the chlorination of pyridazinones is the use of phosphorus oxychloride (POCl₃). koreascience.kr This reagent can convert a hydroxyl group on the pyridazine ring, which exists in tautomeric equilibrium with the pyridazinone form, into a chlorine atom. The reaction is typically carried out by heating the pyridazinone substrate in excess phosphorus oxychloride, often with a catalytic amount of a tertiary amine like dimethylaniline to facilitate the reaction.
The mechanism of this chlorination involves the initial phosphorylation of the hydroxyl group of the pyridazinone by POCl₃, forming a good leaving group. Subsequent nucleophilic attack by a chloride ion, either from another molecule of POCl₃ or from the reaction medium, displaces the phosphate (B84403) group, resulting in the chlorinated pyridazine.
Another chlorinating agent that can be employed is a mixture of phosphorus pentachloride (PCl₅) and POCl₃. This combination is often more reactive and can be used for less reactive substrates. The Vilsmeier-Haack reagent, generated from the reaction of a formamide (B127407) derivative (like DMF) with phosphorus oxychloride, can also be used for the formylation of activated pyridazine rings, which can then be further transformed, although direct chlorination is more common for this specific transformation.
Precursor Synthesis and Transformation Pathways
The synthesis of this compound relies on the availability of suitable precursors that can be efficiently converted to the final product.
A highly efficient and commonly employed route to this compound starts from the readily available precursor, 3,6-dichloropyridazine (B152260). This symmetrical molecule allows for a selective monosubstitution reaction. By carefully controlling the stoichiometry of the reagents, one of the chlorine atoms can be selectively displaced by a propoxide group.
The reaction involves treating 3,6-dichloropyridazine with one equivalent of sodium propoxide in propan-1-ol. The propoxide anion acts as a nucleophile and displaces one of the chlorine atoms via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is typically carried out at a controlled temperature to favor monosubstitution and minimize the formation of the disubstituted by-product, 3,6-dipropoxypyridazine.
The precursor, 3,6-dichloropyridazine, is itself synthesized from maleic hydrazide (pyridazine-3,6-diol) by treatment with a chlorinating agent like phosphorus oxychloride. koreascience.krdatapdf.com This two-step sequence from maleic hydrazide provides an accessible pathway to the target compound.
Table 1: Synthesis of this compound from 3,6-Dichloropyridazine
| Reactant 1 | Reactant 2 | Solvent | Product |
| 3,6-Dichloropyridazine | Sodium Propoxide | Propan-1-ol | This compound |
This interactive table summarizes the key components of the primary synthetic route.
While less common, it is theoretically possible to synthesize this compound from 3-chloro-6-methoxypyridazine (B157567) through a transetherification reaction. This would involve reacting 3-chloro-6-methoxypyridazine with propanol in the presence of a suitable catalyst, such as an acid or a base, to exchange the methoxy (B1213986) group for a propoxy group. However, this method is generally less favored due to potential side reactions and the often more direct synthesis from 3,6-dichloropyridazine. The regioselectivity of such a reaction would also need to be carefully controlled to avoid substitution of the chlorine atom.
Mechanistic Investigations of this compound Synthesis
The primary reaction for the formation of this compound from 3,6-dichloropyridazine is a nucleophilic aromatic substitution (SNAr). The mechanism of this reaction has been a subject of interest in heterocyclic chemistry.
The reaction proceeds through a two-step addition-elimination mechanism. In the first step, the nucleophile, in this case, the propoxide anion (CH₃CH₂CH₂O⁻), attacks one of the carbon atoms bearing a chlorine atom on the electron-deficient pyridazine ring. This attack is perpendicular to the plane of the ring and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridazine ring, particularly onto the electronegative nitrogen atoms, which helps to stabilize it.
Exploration of Reaction Kinetics and Thermodynamics
While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively reported in the literature, the reaction falls under the well-studied class of nucleophilic aromatic substitution (SNAr) reactions on electron-deficient heterocyclic rings. The kinetics of such reactions are generally second-order, being first-order in both the pyridazine substrate and the alkoxide nucleophile. The rate of reaction is influenced by the nature of the solvent and the concentration of the reactants.
Role of Catalysis in Enhancing Synthetic Efficiency
To improve the efficiency of SNAr reactions on chloro-substituted pyridazines, particularly when dealing with less reactive nucleophiles or requiring milder reaction conditions, phase-transfer catalysis (PTC) can be employed. This technique is beneficial for reactions involving a solid or aqueous nucleophile and an organic substrate. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of the nucleophile from the inorganic phase to the organic phase where the reaction occurs. This can lead to increased reaction rates, higher yields, and the use of less hazardous solvents. While not specifically detailed for this compound, the principles of PTC are applicable to its synthesis, potentially allowing for a more efficient and scalable process.
Stereochemical and Regiochemical Considerations in Pyridazine Functionalization
The synthesis of this compound from 3,6-Dichloropyridazine is a regioselective process. The two chlorine atoms on the pyridazine ring are chemically equivalent, meaning the initial substitution with sodium propanolate can occur at either the C3 or C6 position without preference, leading to the same monosubstituted product.
Further functionalization of this compound, however, introduces regiochemical considerations. The existing propoxy group, being an electron-donating group, can influence the reactivity of the remaining chloro substituent and the pyridazine ring itself. For subsequent nucleophilic aromatic substitution reactions, the incoming nucleophile will replace the chlorine atom at the C3 (or C6) position. The electronic nature of the propoxy group can modulate the electrophilicity of the C3 carbon, potentially affecting the reaction rate compared to the parent 3,6-Dichloropyridazine. Studies on related 3-substituted 2,6-dichloropyridines have shown that the nature of the substituent at the 3-position can direct the regioselectivity of nucleophilic attack. researchgate.net
Derivatization Strategies from this compound
The chlorine atom on the this compound ring serves as a versatile handle for further chemical modifications, primarily through nucleophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution Reactions on the Pyridazine Ring
The chloro group in this compound can be displaced by various primary and secondary amines to yield the corresponding 3-amino-6-propoxypyridazine derivatives. This amination reaction is a common strategy for introducing nitrogen-containing functional groups onto the pyridazine scaffold. Analogous reactions have been reported for similar chloro-substituted pyridazines. For instance, 3-amino-6-chloropyridazine (B20888) can be converted to 3-amino-6-methoxypyridazine (B1266373) by reaction with sodium methoxide (B1231860). chemicalbook.com Similarly, the reaction of 3,6-dichloropyridazine with ammonia (B1221849) can yield 3-amino-6-chloropyridazine. A patented process describes this reaction in the presence of a water-soluble polyether.
The reactivity of the amine and the reaction conditions (temperature, solvent, and presence of a base or catalyst) will influence the outcome of the reaction.
Table 1: Examples of Amination Reactions on Related Chloro-Substituted Pyridazines
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 3-Amino-6-chloropyridazine | Sodium methoxide/methanol | 3-Amino-6-methoxypyridazine | chemicalbook.com |
Note: This table provides examples of amination on analogous compounds to illustrate the general reactivity.
The chloro substituent of this compound can also be replaced by sulfur nucleophiles, leading to the formation of thiols or thioethers. The reaction with a thiol (R-SH) in the presence of a base will yield a 3-thioether-6-propoxypyridazine derivative. This reaction proceeds via a thiolate intermediate which acts as the nucleophile.
Research on related pyridazine systems has demonstrated the feasibility of such transformations. For example, 3-alkoxy-6-allylthiopyridazine derivatives have been synthesized, indicating that the introduction of a thioether group at the 6-position of a 3-alkoxypyridazine is a viable synthetic route. nih.gov This suggests that this compound would readily react with various thiols to produce a range of thioether derivatives.
Table 2: Examples of Thiolation Reactions on Related Pyridazine Systems
| General Reactants | General Product | Reference |
|---|
Note: This table illustrates the general principle of thiolation on analogous pyridazine structures.
Oxygen-Based Nucleophilic Substitutions
The chlorine atom at the C3 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr) by oxygen-based nucleophiles. The electron-withdrawing character of the pyridazine ring nitrogens activates the C-Cl bond towards attack. Reactions with alkoxides, such as sodium methoxide or ethoxide, in an alcoholic solvent can displace the chloride to form the corresponding 3-alkoxy-6-propoxypyridazine derivatives.
While direct literature on the oxygen-based nucleophilic substitution of this compound is specific, the synthesis of the compound itself from 3,6-Dichloropyridazine by reaction with sodium propanolate demonstrates the viability of this type of transformation. chemicalbook.com The reverse reaction, displacing the propoxy group, would be less favorable as chloride is a better leaving group than the propoxide anion. The general reaction conditions involve heating the substrate with a sodium alkoxide in the corresponding alcohol or a polar aprotic solvent like DMF.
| Reactant | Nucleophile | Product | Conditions |
| This compound | Sodium Methoxide | 3-Methoxy-6-propoxypyridazine | Methanol, Heat |
| This compound | Sodium Hydroxide | 6-Propoxypyridazin-3(2H)-one | Water/Dioxane, Heat |
Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C3 position of the pyridazine ring, significantly increasing molecular complexity.
The Suzuki-Miyaura coupling is a robust method for forming a C-C bond between the pyridazine core and various aryl or heteroaryl groups. This reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂, along with a phosphine (B1218219) ligand, a base, and an organoboron reagent (boronic acid or boronate ester). researchgate.net Although specific examples with this compound are not extensively documented, the reactivity of similar chloropyridines and other chloroheterocycles in Suzuki couplings is well-established. nih.govnih.gov The reaction proceeds via an oxidative addition, transmetalation, and reductive elimination cycle. researchgate.net The choice of ligand, base, and solvent is crucial for achieving high yields, especially with less reactive aryl chlorides.
Typical Suzuki-Miyaura Reaction Conditions:
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyzes the cross-coupling cycle |
| Ligand | PPh₃, XPhos, SPhos, Buchwald Ligands | Stabilizes the Pd catalyst and facilitates oxidative addition/reductive elimination |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction |
| Boron Reagent | Arylboronic acids, Arylboronic pinacol (B44631) esters | Source of the aryl/heteroaryl group |
The Sonogashira coupling enables the formation of a C-C bond between the pyridazine ring and a terminal alkyne, yielding 3-alkynyl-6-propoxypyridazine derivatives. organic-chemistry.org This reaction is a cornerstone for introducing sp-hybridized carbon atoms into aromatic systems. almerja.com It is catalyzed by a combination of a palladium complex and a copper(I) salt, typically copper(I) iodide, in the presence of an amine base. nih.gov The amine serves both as a base to deprotonate the alkyne and often as the solvent. organic-chemistry.org The mechanism involves a palladium catalytic cycle similar to the Suzuki coupling and a distinct copper cycle that generates the reactive copper acetylide intermediate. almerja.com Copper-free Sonogashira protocols have also been developed. organic-chemistry.org
Typical Sonogashira Coupling Reaction Conditions:
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Catalyzes the main cross-coupling cycle |
| Copper(I) Co-catalyst | CuI | Activates the alkyne via copper acetylide formation |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes HX byproduct and deprotonates the alkyne |
| Solvent | THF, DMF, or the amine base itself | Solubilizes reactants |
| Alkyne | Phenylacetylene, Propyne, various terminal alkynes | Source of the alkynyl group |
For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a premier method. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples the aryl chloride functionality of this compound with a wide range of primary and secondary amines. organic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, such as XPhos or BINAP), and a strong, non-nucleophilic base like sodium tert-butoxide. wikipedia.orgnih.gov This transformation is highly valuable for the synthesis of pharmaceutically relevant compounds, as the resulting 3-amino-6-propoxypyridazine derivatives are important pharmacophores. The reaction is generally tolerant of many functional groups. libretexts.org A closely related analogue, 3-Bromo-6-chloro-imidazo[1,2-b]pyridazine, has been shown to undergo nucleophilic substitution of the chlorine atom with amines, demonstrating the feasibility of this reaction on the chloropyridazine core. google.com
Typical Buchwald-Hartwig Amination Conditions:
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyzes the C-N bond formation |
| Ligand | XPhos, BINAP, DPPF, RuPhos | Facilitates oxidative addition and reductive elimination |
| Base | NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃ | Deprotonates the amine for complexation to palladium |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvent |
| Amine | Anilines, Alkylamines, Heterocyclic amines | Nitrogen nucleophile source |
Modifications of the Propoxy Side Chain
While the primary reactive site of this compound is the C3-Cl bond, the propoxy group at C6 can also be chemically modified, though this is less common. The ether linkage can be cleaved under harsh conditions, typically using strong protic acids like HBr or Lewis acids such as boron tribromide (BBr₃). This would convert the propoxy group into a hydroxyl group, yielding 3-Chloro-6-hydroxypyridazine (6-Chloropyridazin-3(2H)-one). This resulting pyridazinone is a valuable intermediate for further functionalization at both the oxygen and the C3-position. Direct functionalization of the propyl chain without cleaving the ether is challenging but could potentially be achieved through radical-based reactions under specific conditions.
Synthesis of Fused Heterocyclic Systems Involving the Pyridazine Moiety
This compound is a key building block for the synthesis of fused bicyclic and polycyclic heterocyclic systems, which are of significant interest in medicinal chemistry. The strategy typically involves a two-step process: first, the chlorine at C3 is substituted with a nucleophile containing a second reactive group, followed by an intramolecular cyclization reaction.
For instance, reaction with hydrazine (B178648) hydrate (B1144303) would yield 3-hydrazinyl-6-propoxypyridazine. This intermediate can then be cyclized with various reagents to form fused five-membered rings. Reaction with nitrous acid can lead to the formation of a tetrazolo[1,5-b]pyridazine (B14759603) ring, while reaction with formic acid or other one-carbon synthons can yield nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives. nih.govnih.gov
Similarly, displacement of the chlorine with an amino group (via Buchwald-Hartwig amination or other methods) would furnish 3-amino-6-propoxypyridazine. This aminopyridazine can undergo condensation with α-haloketones or related compounds to construct fused imidazo[1,2-b]pyridazine (B131497) systems. nih.govmdpi.comgoogle.com The amino group attacks the electrophilic carbon of the α-haloketone, and subsequent intramolecular cyclization onto the pyridazine ring nitrogen forms the bicyclic core.
| Fused System | Precursor from this compound | Key Cyclization Reagent |
| Imidazo[1,2-b]pyridazine | 3-Amino-6-propoxypyridazine | α-Haloketones (e.g., Bromoacetone) |
| nih.govnih.govnih.govTriazolo[4,3-b]pyridazine | 3-Hydrazinyl-6-propoxypyridazine | Formic Acid, Orthoesters |
| Pyrazolo[1,5-a]pyrimidine | 5-Amino-3-(propoxypyridazinyl)pyrazole | Diethyl Malonate |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy would be utilized to identify the number of distinct proton environments, their electronic surroundings, and their proximity to other protons in 3-Chloro-6-propoxypyridazine. The expected signals would correspond to the protons on the pyridazine (B1198779) ring and the propoxy side chain.
A hypothetical ¹H NMR spectrum would be expected to show:
A triplet signal for the terminal methyl group (-CH₃) of the propoxy chain.
A sextet (or multiplet) for the methylene (B1212753) group (-CH₂-) adjacent to the methyl group in the propoxy chain.
A triplet for the methylene group (-O-CH₂-) directly attached to the pyridazine ring.
Two doublet signals for the two protons on the pyridazine ring, which are coupled to each other.
Hypothetical ¹H NMR Data Table for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.7 | Doublet | 1H | Pyridazine-H |
| ~7.2 | Doublet | 1H | Pyridazine-H |
| ~4.5 | Triplet | 2H | -O-CH₂- |
| ~1.9 | Sextet | 2H | -CH₂- |
Note: The chemical shifts are estimated based on similar structures and are for illustrative purposes only.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.
The anticipated ¹³C NMR spectrum would display signals for:
The four carbon atoms of the pyridazine ring, with the carbon atom bonded to the chlorine atom and the carbon atom bonded to the propoxy group having distinct chemical shifts.
The three carbon atoms of the propoxy side chain.
Hypothetical ¹³C NMR Data Table for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~163 | C-O (pyridazine) |
| ~150 | C-Cl (pyridazine) |
| ~130 | CH (pyridazine) |
| ~120 | CH (pyridazine) |
| ~70 | -O-CH₂- |
| ~22 | -CH₂- |
Note: The chemical shifts are estimated based on similar structures and are for illustrative purposes only.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, for instance, confirming the connectivity within the propoxy chain and the coupling between the pyridazine ring protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for confirming the connection of the propoxy group to the pyridazine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight of the compound and clues about its structure through fragmentation patterns.
ESI-MS is a soft ionization technique that would be used to determine the molecular weight of this compound. The expected result would be the observation of a protonated molecular ion [M+H]⁺. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern, with two peaks in a roughly 3:1 ratio separated by two mass units, corresponding to the isotopes ³⁵Cl and ³⁷Cl.
HRMS would provide a highly accurate mass measurement of the molecular ion. This precise mass can be used to determine the elemental composition of the molecule, confirming the molecular formula of C₇H₉ClN₂O. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the pyridazine ring, the chloro substituent, and the propoxy group.
While a specific spectrum for this compound is not detailed in the reviewed literature, the analysis of related compounds, such as 3-chloro-6-methoxypyridazine (B157567), provides a strong basis for predicting the principal absorption peaks. nist.gov The key functional groups and their expected vibrational frequencies are summarized below.
C-H Stretching (Aliphatic): The propoxy group's methyl (CH₃) and methylene (CH₂) groups will produce characteristic stretching vibrations in the 2850-3000 cm⁻¹ region.
C-H Stretching (Aromatic): The C-H bonds on the pyridazine ring typically show stretching vibrations at wavenumbers above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridazine ring are expected to appear in the 1400-1600 cm⁻¹ range.
C-O-C Stretching (Ether): The ether linkage is one of the most identifiable features, typically showing a strong, characteristic C-O-C stretching band in the 1200-1250 cm⁻¹ region for aryl-alkyl ethers.
C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce an absorption band in the fingerprint region, typically around 700-800 cm⁻¹. researchgate.net
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Aromatic C-H | >3000 | Stretching |
| Aliphatic C-H (propoxy) | 2850-3000 | Stretching |
| C=N / C=C (pyridazine ring) | 1400-1600 | Stretching |
| C-O-C (ether) | 1200-1250 | Asymmetric Stretching |
| C-Cl | 700-800 | Stretching |
X-ray Crystallography for Solid-State Structural Determination
While crystallographic data for this compound itself is not available in the surveyed literature, analysis of the closely related derivative, 3-Chloro-6-methoxy-5-tosylmethylpyridazine, offers significant insight into the structural characteristics of this class of compounds. researchgate.net The study of this analog revealed detailed information about its solid-state conformation, including the relative orientation of the substituents on the pyridazine ring. researchgate.net Such an analysis for this compound would similarly confirm the planarity of the pyridazine ring and determine the conformation of the propoxy side chain.
The type of data obtained from a single-crystal X-ray diffraction experiment is presented in the table below, using the reported data for 3-Chloro-6-methoxy-5-tosylmethylpyridazine as a representative example. researchgate.net
| Crystallographic Parameter | Example Value (for a related pyridazine) researchgate.net |
|---|---|
| Chemical Formula | C₁₃H₁₃ClN₂O₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.281 (2) |
| b (Å) | 9.215 (2) |
| c (Å) | 13.203 (3) |
| β (°) | 101.55 (2) |
| Volume (ų) | 1461.3 (5) |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g cm⁻³) | 1.47 |
Chromatographic Techniques for Purity and Mixture Analysis
Chromatography is indispensable for assessing the purity of this compound and for monitoring its synthesis. Different chromatographic methods are employed based on the volatility and polarity of the compound.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds. For a molecule like this compound, a reversed-phase HPLC method is typically employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase.
The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. A common mobile phase would consist of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the pyridazine ring strongly absorbs. The purity is then calculated from the resulting chromatogram by comparing the area of the main product peak to the total area of all detected peaks.
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given its molecular weight and structure, this compound is amenable to GC analysis for purity assessment. This method is confirmed to be effective for related structures like 3-Chloro-6-phenylpyridazine, which has been assayed for purity using GC. chemimpex.com
In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A detector at the end of the column measures the quantity of the compound as it elutes. The purity is determined by the relative area of the peak corresponding to this compound in the resulting chromatogram.
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for qualitative monitoring of reactions and for preliminary purity checks. sigmaaldrich.com The synthesis of related pyridazine derivatives frequently employs TLC to track the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot. nih.govnih.gov
The process involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a suitable solvent system (eluent), which moves up the plate by capillary action. umich.edu Components of the mixture travel up the plate at different rates depending on their polarity and affinity for the adsorbent, resulting in separation. umich.edu The separated spots are often visualized under UV light. The position of each spot is characterized by its Retention Factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a crucial analytical procedure used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared against the theoretical values calculated from the compound's proposed molecular formula to validate its elemental composition and, by extension, its empirical formula.
For this compound, the molecular formula is C₇H₉ClN₂O. chemicalbook.com The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. The experimental results from an elemental analyzer must match these theoretical values within a narrow margin of error (typically ±0.4%) to confirm the identity and purity of the synthesized compound.
| Element | Symbol | Theoretical Mass Percentage (%) |
|---|---|---|
| Carbon | C | 48.71 |
| Hydrogen | H | 5.26 |
| Chlorine | Cl | 20.54 |
| Nitrogen | N | 16.23 |
| Oxygen | O | 9.27 |
Biological Activity and Structure Activity Relationship Sar Studies
Medicinal Chemistry Applications and Pharmaceutical Research
The pyridazine (B1198779) core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a significant heterocyclic scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, making them valuable templates for drug design and development. The structural features of nitrogen-based heterocycles are particularly favorable in drug discovery as they can engage in various interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, and often exhibit improved water solubility compared to their carbocyclic counterparts. nih.gov
While direct studies on the biological activity of 3-chloro-6-propoxypyridazine are not extensively documented in the reviewed literature, its structure represents a key pharmacophore that is prevalent in numerous biologically active compounds. The 3-chloro-pyridazine moiety serves as a versatile synthetic intermediate, allowing for the introduction of various functional groups at the 3-position through nucleophilic substitution reactions. This synthetic tractability makes it an attractive starting point for the generation of compound libraries for high-throughput screening.
The pyrrolotriazinone core, another nitrogen-based heterocycle, serves as a relevant example of how such scaffolds are foundational in drug design, with derivatives acting as enzyme inhibitors and receptor antagonists. nih.gov Similarly, the chloropyridazine framework is a component in compounds designed to target a range of diseases. The propoxy group at the 6-position can influence the compound's lipophilicity and metabolic stability, which are critical pharmacokinetic properties. The exploration of derivatives built upon the this compound scaffold is an active area of research, aiming to uncover novel therapeutic agents.
The modification of the basic pyridazine structure has led to the discovery of derivatives with significant potential in various therapeutic areas. Structure-activity relationship (SAR) studies are crucial in this process, helping to identify the specific structural features responsible for a compound's biological effects and to optimize lead compounds for increased potency and selectivity. nih.gov
Pyridazine-containing compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. bohrium.com For instance, nanoparticles of a pyrazolo[3,4-c]pyridazin-3-amine derivative demonstrated promising cytotoxic activity against HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. mdpi.com This activity is often linked to the inhibition of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2). mdpi.com
SAR studies on pyridine (B92270) derivatives have shown that the presence and position of substituents like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity. nih.gov Conversely, bulky groups or halogen atoms may decrease activity. nih.gov In a series of pyrazolo[3,4-c]pyridazine derivatives, those with electron-withdrawing groups in the para position of attached aromatic rings were found to be inactive against CDK1/cyclin B and several cancer cell lines, highlighting the electronic sensitivity of the scaffold. mdpi.com
Table 1: Anti-cancer Activity of Selected Pyridazine and Pyridine Derivatives
| Compound Class | Cancer Cell Line(s) | Target(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pyrazolo[3,4-c]pyridazine Derivative Nanoparticles | HepG-2, HCT-116, MCF-7 | EGFR, CDK-2 | Nanoparticles showed improved cytotoxic activity compared to the original compound. | mdpi.com |
| Pyridazine Derivatives | HCT-116, MCF-7 | Not specified | Synthesized compounds screened for in vitro cytotoxic activity. | bohrium.com |
| Imidazo[1,2-a] Pyridine Derivatives | MGC-803 (gastric cancer) | Nek2 | Compound 28e showed good proliferation inhibitory activity with an IC50 of 38 nM. | documentsdelivered.com |
Leishmaniasis is a parasitic disease for which new treatments are urgently needed. mdpi.com Research into indazole derivatives, which are structurally related to pyridazines, has identified promising candidates for anti-leishmanial drugs. Specifically, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and tested for their activity against several Leishmania species. tandfonline.comnih.gov
In one study, a series of 3-chloro-6-nitro-1H-indazole derivatives were evaluated, with compound 13 emerging as a promising growth inhibitor of Leishmania major. tandfonline.comnih.gov The anti-leishmanial potency of these derivatives was found to be species-dependent. For L. infantum, seven derivatives exhibited strong to moderate activity. nih.gov Molecular docking studies suggest that these compounds bind stably to the Leishmania trypanothione (B104310) reductase (TryR) enzyme, a key target in the parasite. tandfonline.comnih.govresearchgate.net Further in vivo studies with 3-alkoxy-1-benzyl-5-nitroindazole derivatives in a mouse model of cutaneous leishmaniasis provided strong evidence for their anti-leishmanial activity, with one compound showing efficacy comparable to the control drug, amphotericin B. mdpi.comresearchgate.net
Table 2: In Vitro Anti-leishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives
| Compound | Leishmania Species | Activity | Key Findings | Reference(s) |
|---|---|---|---|---|
| Compound 13 | L. major, L. tropica | Promising inhibitor | Identified as a promising growth inhibitor. | tandfonline.comnih.gov |
| Compounds 4, 5, 7, 10-13 | L. infantum | Strong to moderate | Showed significant activity against this species. | nih.gov |
The quinoxaline (B1680401) scaffold, which can be considered a benzo-fused analog of pyridazine, is present in compounds with potent antimalarial activity. nih.gov Derivatives of quinoxaline have demonstrated activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net
A series of anti-schistosomal, quinoxaline-based compounds were found to have potent, sub-micromolar activity against the asexual blood stage of P. falciparum. nih.gov SAR studies have indicated the importance of an enone moiety linked to the quinoxaline ring for antimalarial activity. researchgate.net Screening of the "Malaria Box" collection of compounds identified a 2,3-bis(phenylamino)quinoxaline derivative as an inhibitor of the malarial protease PfSUB1, a promising target for blocking parasite propagation. researchgate.net The dual activity of some quinoxaline compounds against both Plasmodium and Schistosoma suggests a conserved target or pathway, highlighting the potential for developing broad-spectrum anti-infective agents. nih.gov
Table 3: Antimalarial Activity of Selected Quinoxaline Analogs
| Compound Class | Plasmodium Strain(s) | Target(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Quinoxaline-based compounds | 3D7, Dd2, multi-drug resistant isolates | PfQRP1, PfATP2 (potential) | Potent activity with low nanomolar IC50 values; low propensity for resistance. | nih.gov |
| Quinoxaline and Quinoxaline 1,4-di-N-oxide derivatives | P. falciparum | Not specified | SAR demonstrated the importance of an enone moiety. | researchgate.net |
| 2,3-Bis(phenylamino)quinoxaline derivative | P. falciparum | PfSUB1 protease | Identified as a PfSUB1 inhibitor with an IC50 of 10 μM. | researchgate.net |
In agriculture, derivatives of pyridazine and related heterocycles are utilized as plant growth regulators, fungicides, and herbicides. researchgate.netnih.gov Pyrazolylpyridazine, a bicyclic system combining pyrazole (B372694) and pyridazine scaffolds, has been the basis for synthesizing compounds with plant growth regulatory effects. researchgate.net
Certain synthesized pyrazolylpyridazine derivatives have demonstrated a pronounced stimulating effect on plant growth. researchgate.net Studies on wheat seedlings have shown that pyrazole derivatives can significantly increase the total number and length of roots, as well as the content of photosynthetic pigments like chlorophyll (B73375) a and b, compared to controls. researchgate.netrajpub.com The mechanism of action may be related to their ability to act similarly to natural plant hormones like auxin. researchgate.net Pyridine derivatives have also been found to have growth-promoting effects in cereals and vegetables, leading to increased chlorophyll content and potentially earlier harvest times. google.com
Table 4: Plant Growth Regulatory Activity of Pyridazine-Related Derivatives
| Compound Class | Plant(s) | Effect | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pyrazolylpyridazine derivatives | Not specified | Growth stimulation | Showed a pronounced stimulating effect on plant growth. | researchgate.net |
| Pyrazole derivatives | Wheat (Triticum aestivum L.) | Growth promotion | Increased root number and length, and photosynthetic pigment content. | researchgate.netrajpub.com |
| Pyridine derivatives | Cereals, vegetables | Growth promotion | Promotes germination, rooting, and chlorophyll content. | google.com |
Target Identification and Mechanism of Action Studies
Derivatives of the pyridazine scaffold have been shown to interact with a variety of biological targets, leading to distinct mechanisms of action.
Inhibition of Chordotonal Organs: A novel class of insecticides, pyridazine pyrazolecarboxamides (PPCs), operate through a unique mechanism of action. nih.govbohrium.com The compound dimpropyridaz, for instance, is a proinsecticide that is converted in vivo into its active secondary amide form. nih.govbohrium.com These active metabolites potently inhibit the function of insect chordotonal neurons, which are mechanoreceptors crucial for hearing and proprioception. nih.govbohrium.com Unlike other insecticides that hyperactivate these neurons, the active forms of PPCs silence them and decrease intracellular calcium levels. nih.govbohrium.com This action occurs upstream of Transient Receptor Potential Vanilloid (TRPV) channels and is independent of them, representing a novel mode of action for insect control. nih.govbohrium.com
Phytoene Desaturase (PDS) Inhibition: In the realm of herbicides, certain pyridazine derivatives function as bleaching agents by targeting the enzyme Phytoene Desaturase (PDS). acs.orgnih.gov PDS is a critical enzyme in the biosynthesis of carotenoids, which protect chlorophyll from photooxidation. acs.orgnih.gov By inhibiting PDS, these herbicides prevent carotenoid synthesis, leading to chlorophyll degradation and the characteristic whitening (bleaching) of plant tissues, ultimately causing plant death. acs.orgnih.gov Norflurazon is a commercial pyridazine herbicide that targets PDS. nih.gov
Enzyme Inhibition: The versatility of the pyridazine structure allows its derivatives to target various other enzymes. For example, certain pyridazine-acetohydrazide hybrids have been evaluated for their inhibitory activity against Dipeptidyl peptidase IV (DPP-IV), a serine protease involved in glucose metabolism. researchgate.net Other studies have investigated pyridazinone-based compounds for their potential to inhibit VEGFR-2, a key receptor in angiogenesis. nih.gov
Ligand-Receptor Interaction Studies
The interaction between pyridazine-based ligands and their biological receptors is often governed by specific structural features that facilitate strong binding.
Hydrogen Bonding Potential: The pyridazine ring's nitrogen atoms are key to its molecular recognition capabilities, possessing robust hydrogen-bonding potential. nih.gov In some instances, both nitrogen atoms can simultaneously engage a target protein in dual H-bonding interactions. nih.gov The value of this additional hydrogen bond is significant; a comparative study showed that a pyridazine derivative was 60-fold more potent than its pyridine analogue, an effect attributed to the extra H-bonding interaction afforded by the second nitrogen atom. nih.gov This allows the pyridazine ring to function similarly to a carboxylate moiety in terms of geometry, but without the formal negative charge. nih.gov
Molecular Docking and Binding Affinity: Molecular docking studies have been used to elucidate the binding modes of pyridazine derivatives. For a series of pyridazine-acetohydrazide hybrids designed as potential α-amylase inhibitors, docking analysis revealed binding energies ranging from -7.53 to -5.77 kcal/mol and inhibition constants from 3.00 to 58.96 μM. researchgate.net Similarly, some pyrido[2,3-d]pyridazine (B3350097) derivatives have been identified as high-affinity ligands for the benzodiazepine (B76468) binding site of the GABA-A receptor. scirp.org These computational and experimental studies are crucial for understanding the specific interactions that drive the biological activity of these compounds.
Agrochemical Research and Crop Protection Applications
The pyridazine nucleus is a core structure in the development of various agrochemicals, including herbicides, insecticides, and fungicides, due to its favorable biological activity and environmental profile. researchgate.netresearchgate.net
Herbicidal Activity of Derivatives
A significant body of research has focused on the synthesis and evaluation of pyridazine derivatives for weed control. researchgate.net
Structure-Activity Relationship: Studies on 4-(3-trifluoromethylphenyl)pyridazine derivatives revealed that the nature and position of substituents are critical for herbicidal efficacy. nih.gov Research showed that having a substituted phenoxy group at the 3-position of the pyridazine ring and an electron-withdrawing group at the para-position of the benzene (B151609) ring were essential for high herbicidal activity. nih.gov Some of these compounds exhibited excellent herbicidal effects at application rates as low as 7.5 g/ha. nih.gov Similarly, a series of 3-arylalkylamino-6-chloropyridazines showed notable herbicidal activity against broadleaf weeds. researchgate.netsioc-journal.cn
Novel PDS Inhibitors: A recently developed pyridazine derivative, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide, has demonstrated potent pre- and post-emergence herbicidal activity. acs.orgnih.gov It achieved 100% inhibition against the roots and stems of weeds like Echinochloa crus-galli and Portulaca oleracea. acs.orgnih.gov Its mechanism involves the downregulation of the PDS gene, leading to the accumulation of 15-cis-phytoene (B30313) and subsequent disruption of photosynthesis. nih.gov
The table below summarizes the herbicidal activity of selected pyridazine derivatives against various weed species.
| Derivative Class | Weed Species | Activity Level | Reference |
| 3-(Substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazines | Spirodela polyrrhiza | Excellent activity at 7.5 g/ha for some compounds | nih.gov |
| 3-Arylalkylamino-6-chloropyridazines | Brassica napus (Broadleaf) | 76.42% inhibition at 10 µg/mL for compound 4f | researchgate.netsioc-journal.cn |
| 6-Chloro-pyridazine-4-carboxamides | Echinochloa crus-galli, Portulaca oleracea | 100% inhibition at 100 µg/mL | acs.orgnih.gov |
| 3-Chloro-6-pyrazolyl-2-picolinic acids | Broadleaf weeds | Better post-emergence activity than clopyralid | mdpi.com |
Insecticidal Activity of Derivatives
Pyridazine derivatives have been successfully developed as insecticides, targeting a range of economically important pests. nih.gov
Aphicidal Properties: Optimization studies on compounds initially designed as herbicides led to the discovery of [6-(3-pyridyl)pyridazin-3-yl]amides with potent aphicidal properties. nih.gov Structure-activity relationship (SAR) studies indicated that while modifications to the pyridine and pyridazine rings often resulted in a loss of potency, replacing the amide moiety with hydrazines, hydrazones, or hydrazides was well-tolerated and, in some cases, led to compounds with greater than 10-fold potency improvement against green peach aphids (Myzus persicae) and cotton aphids (Aphis gossypii). nih.gov
Broad-Spectrum Activity: Diacylhydrazine derivatives incorporating a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold have shown favorable insecticidal activities against lepidopteran pests such as the cotton bollworm (Helicoverpa armigera) and the diamondback moth (Plutella xylostella). nih.gov Other research has demonstrated the efficacy of various pyridazine derivatives against pests like the housefly (Musca domestica) and the pea aphid (Macrosiphum pisi). The novel pyridazine pyrazolecarboxamide, dimpropyridaz, is effective against many species of aphids and whiteflies. nih.govbohrium.com
The following table presents data on the insecticidal activity of different pyridazine-based compounds.
| Derivative Class | Target Pest(s) | Key Findings | Reference |
| Pyridazine Pyrazolecarboxamides (e.g., Dimpropyridaz) | Aphids, Whiteflies | Controls piercing-sucking insects via chordotonal organ inhibition. | nih.govbohrium.com |
| [6-(3-Pyridyl)pyridazin-3-yl]amides and Hydrazides | Myzus persicae, Aphis gossypii | >14-fold potency improvement over the original hit compound. | nih.gov |
| Diacylhydrazines with Pyrazole Scaffold | Helicoverpa armigera, Plutella xylostella | Some compounds showed much higher activity than the reference tebufenozide. | nih.gov |
| General Pyridazine Derivatives | Musca domestica, Macrosipham pisi | Displayed good insecticidal activities in preliminary tests. |
Fungicidal Properties
The pyridazine scaffold is also a promising foundation for the development of new fungicides for crop protection.
Activity Against Phytopathogenic Fungi: A variety of pyridazine derivatives have been screened for their ability to inhibit the growth of plant-pathogenic fungi. Synthesized 3,6-disubstituted imidazo[1,2-b]pyridazine (B131497) derivatives exhibited a broad spectrum of antifungal activity against fungi such as Fusarium solani, Alternaria alternata, and Pyricularia oryzae. proquest.com
In Vitro Screening: In vitro tests of 5-Chloro-6-Phenylpyridazin-3(2H)-one derivatives demonstrated weak to good antifungal activities against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica at a concentration of 50 μg/mL. nih.gov Certain compounds in this series showed efficacy comparable to the commercial fungicide hymexazol (B17089) against specific fungi. nih.govresearchgate.net The introduction of 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) scaffolds into the pyridazin-3(2H)-one ring has been explored as a strategy to develop lead structures with potent antifungal activity. nih.gov
The table below details the fungicidal activity of selected pyridazine derivatives.
| Derivative Class | Target Fungi | Activity Level | Reference |
| 3,6-Disubstituted imidazo[1,2-b]pyridazines | Fusarium solani, Alternaria alternata, Pyricularia oryzae | Excellent and broad-spectrum activity for several compounds. | proquest.com |
| 5-Chloro-6-Phenylpyridazin-3(2H)-one derivatives | Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica | Good activity, with some compounds comparable to hymexazol. | nih.govresearchgate.net |
| Pyridazinone-based diarylurea derivatives | Candida albicans | Significant antifungal activity (MIC = 16 μg mL−1) for one compound. | nih.gov |
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in predicting the molecular geometry and electronic properties of organic compounds like 3-Chloro-6-propoxypyridazine.
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is primarily dictated by the rotation around the C-O bond of the propoxy group. DFT calculations can be employed to explore the potential energy surface of the molecule by systematically rotating this bond. This analysis helps in identifying the most stable conformers (energy minima) and the transition states (saddle points) that separate them. The resulting energy landscape provides a detailed picture of the molecule's preferred shapes and the energy barriers between different conformations. For the propoxy substituent, staggered conformations are generally more stable than eclipsed ones due to reduced steric hindrance. The precise bond lengths, bond angles, and dihedral angles of the most stable conformer can be accurately predicted using DFT methods, often with basis sets like B3LYP/6-31G(d,p). researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. gsconlinepress.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridazine (B1198779) ring and the oxygen atom of the propoxy group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridazine ring, particularly near the electron-withdrawing chlorine atom, suggesting this region is susceptible to nucleophilic attack.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.23 |
| Energy Gap (ΔE) | 5.62 |
Data is hypothetical and based on typical values for similar pyridazine derivatives.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potential values.
In the MEP map of this compound, the nitrogen atoms of the pyridazine ring and the oxygen atom of the propoxy group would exhibit a red or orange color, highlighting their nucleophilic character. The hydrogen atoms of the propoxy group and the region around the chlorine atom would likely show a bluish hue, indicating their electrophilic nature. This visual representation of charge distribution complements the insights gained from FMO analysis.
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
Prediction of Binding Modes and Affinities
Molecular docking simulations can be performed to predict how this compound binds within the active site of a target protein. The process involves generating a multitude of possible binding poses and then using a scoring function to estimate the binding affinity for each pose. The binding affinity is often expressed as a negative value in kcal/mol, with more negative values indicating a stronger interaction. These predictions are crucial for identifying potential biological targets and for the rational design of more potent analogs. Studies on similar pyridazine derivatives have shown their potential as inhibitors for enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| Pyridazine Analog A | -8.2 |
| Pyridazine Analog B | -7.5 |
| This compound (Hypothetical) | -7.9 |
Data is hypothetical and for illustrative purposes.
Identification of Key Interacting Residues
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds. For this compound, the nitrogen atoms of the pyridazine ring could act as hydrogen bond acceptors, while the propoxy group could engage in hydrophobic interactions. The chlorine atom may participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Identifying these key interacting residues is fundamental for understanding the mechanism of action and for designing modifications to the ligand that could enhance its binding affinity and selectivity. nih.gov For instance, molecular docking studies of other pyridazine derivatives have revealed interactions with key amino acids such as His90 in the active site of COX-2. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, untested compounds and guide the design of more effective molecules.
The development of predictive QSAR models for pyridazine derivatives has been a subject of significant research, focusing on a wide range of biological activities, including vasorelaxant, anticancer, and antifungal effects. nih.govasianpubs.orgnih.gov These models are typically built using statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). researchgate.netcumhuriyet.edu.tr For instance, a statistically significant 2D-QSAR model was developed for a series of 3,6-disubstituted pyridazines to predict their vasorelaxant activity. nih.gov Similarly, QSAR models have been established for pyridazinone derivatives to predict their fungicidal activities. asianpubs.org
In the context of anticancer activity, novel hybrids of pyridazine-pyrazoline have been synthesized and evaluated, with some compounds showing significant antiproliferative effects. nih.gov The development of QSAR models for such compounds can aid in the design of more potent anticancer agents. ijpcat.com For a hypothetical series of this compound analogs with a specific biological activity, a predictive QSAR model could be developed by first synthesizing and testing a range of derivatives with varied substituents. The biological data, such as IC50 values, would then be correlated with calculated molecular descriptors to generate a predictive model.
Table 1: Examples of Statistical Methods Used in QSAR Model Development for Pyridazine Derivatives
| Statistical Method | Description | Application Example | Reference |
| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. | Development of QSAR models for the anticorrosion abilities of pyridazine-based compounds. | researchgate.net |
| Artificial Neural Network (ANN) | A computational model inspired by the structure and function of biological neural networks, capable of modeling complex non-linear relationships. | Used alongside MLR to create more robust predictive models for the corrosion inhibition efficiency of pyridazine derivatives. | researchgate.netcumhuriyet.edu.tr |
A crucial aspect of QSAR modeling is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. For pyridazinone derivatives, descriptors such as the total energy (AE) and the logarithm of the partition coefficient (log P) have been identified as key factors influencing their fungicidal activities. asianpubs.org Specifically, higher AE and lower log P values were correlated with increased activity. asianpubs.org
Quantum chemical descriptors, often derived from Density Functional Theory (DFT) calculations, are also frequently employed. asianpubs.org These can include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. In a study on pyrazine (B50134) derivatives, NBO charges, bond lengths, and dipole moments were among the calculated properties used in QSAR studies. For this compound, key structural descriptors influencing a hypothetical biological activity might include the electronic properties of the pyridazine ring, the size and hydrophobicity of the propoxy group, and the nature of the chlorine substituent.
Table 2: Common Structural Descriptors in QSAR Studies of Pyridazine Analogs
| Descriptor Type | Example Descriptors | Potential Influence on Activity |
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Affects reactivity, intermolecular interactions, and binding affinity. |
| Hydrophobic | Log P | Influences membrane permeability and transport to the target site. |
| Steric | Molecular weight, Molar refractivity | Relates to the size and shape of the molecule, affecting its fit within a binding pocket. |
| Topological | Connectivity indices, Shape indices | Describes the atomic arrangement and branching of the molecule. |
Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the conformational dynamics of a ligand, the stability of a ligand-receptor complex, and the key interactions that govern binding.
For pyridazine derivatives, MD simulations have been employed to validate molecular docking results and to understand the binding process with various biological targets. For example, a 40-ns MD simulation was used to study the binding of 5-hydroxy-2H-pyridazin-3-one derivatives to the HCV NS5B polymerase, confirming the stability of the docked poses and identifying key amino acid residues involved in the interaction. nih.gov Similarly, 100 ns MD simulations have been used to assess the stability of pyridazine derivatives bound to DNA, with analyses of RMSD, radius of gyration, and hydrogen bonding patterns providing insights into the binding stability. researchgate.net
In a hypothetical study of this compound targeting a specific protein, MD simulations could be initiated from a docked pose of the compound in the protein's active site. The simulation would track the movements of both the ligand and the protein over a period of nanoseconds to microseconds. Analysis of the simulation trajectory could reveal:
Conformational Flexibility: How the propoxy chain of this compound adapts its conformation within the binding site.
Binding Stability: Whether the compound remains stably bound in the active site or if it tends to dissociate. This can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's position over time.
Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. The persistence of these interactions throughout the simulation can indicate their importance.
Water Dynamics: The role of water molecules in mediating the interaction between the ligand and the protein.
By providing a dynamic view of the binding process, MD simulations can offer valuable information that complements the static picture provided by molecular docking and can help in the rational design of more potent analogs of this compound.
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for Synthesis
The synthesis of pyridazine (B1198779) derivatives, including 3-Chloro-6-propoxypyridazine, has traditionally relied on conventional methods that may involve hazardous reagents, solvents, and significant energy consumption. A key future direction is the development of more sustainable and environmentally friendly synthetic protocols guided by the principles of green chemistry. mdpi.com
Conventional synthesis of this compound often starts from 3,6-Dichloropyridazine (B152260), which is reacted with sodium propanolate in propan-1-ol. chemicalbook.com Future research will likely focus on optimizing this process. Green chemistry approaches could include the use of alternative, less hazardous solvents, minimizing waste, and employing energy-efficient techniques. mdpi.com Methodologies such as microwave-assisted synthesis and ultrasound-mediated reactions, which have been successfully applied to other heterocyclic compounds, could significantly reduce reaction times and energy usage. nih.gov Furthermore, exploring catalytic systems, potentially using more abundant and less toxic metals or even metal-free conditions, could enhance the sustainability of the synthesis. mdpi.com
| Green Chemistry Technique | Potential Application to this compound Synthesis |
| Microwave-Assisted Synthesis | Accelerate the reaction between 3,6-Dichloropyridazine and propanol (B110389), reducing reaction time and energy input. nih.gov |
| Ultrasound-Mediated Synthesis | Enhance reaction rates and yields through acoustic cavitation, providing an energy-efficient alternative. nih.gov |
| Use of Green Solvents | Replace traditional organic solvents with more benign alternatives like ionic liquids or water-based systems. mdpi.com |
| Catalytic Approaches | Develop novel catalysts to improve efficiency and selectivity, reducing the need for stoichiometric reagents. |
Exploration of Novel Biological Targets and Therapeutic Areas
While specific biological activities for this compound are not extensively documented, the broader class of pyridazine derivatives is known for a wide range of pharmacological effects. Related compounds, such as 3-Chloro-6-phenylpyridazine, serve as important intermediates in the development of pharmaceuticals and agrochemicals, highlighting the potential of this chemical family. chemimpex.com Future research should involve systematic screening of this compound and its analogues against a diverse array of biological targets.
The pyridazine core is a privileged scaffold in medicinal chemistry, and its derivatives have shown promise in areas such as cancer, inflammation, and infectious diseases. Future exploration could focus on identifying novel protein targets for this compound. High-throughput screening campaigns against kinase panels, G-protein coupled receptors (GPCRs), and various enzyme families could reveal previously unknown biological activities. This exploration could pave the way for its development in new therapeutic areas, leveraging the foundational structure of the chloro-pyridazine core for creating novel, effective medications. chemimpex.com
Design and Synthesis of Multi-Target Directed Ligands
Complex multifactorial diseases like Alzheimer's and certain cancers often require therapeutic strategies that can modulate multiple biological targets simultaneously. nih.gov The concept of Multi-Target Directed Ligands (MTDLs) has emerged as a promising paradigm to address this complexity. nih.govnih.gov An MTDL is a single chemical entity designed to interact with two or more distinct biological targets, offering potential for improved efficacy and a reduced risk of drug resistance.
The this compound structure is an attractive starting point for the design of MTDLs. The chlorine atom at the 3-position and the propoxy group at the 6-position serve as versatile chemical handles for synthetic modification. Future research could focus on using this scaffold to append other pharmacophores known to interact with different disease-related targets. For instance, by modifying the propoxy chain or substituting the chloro group, researchers could design hybrid molecules that, for example, inhibit an enzyme while also blocking a receptor, creating a synergistic therapeutic effect.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.gov These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures with desired characteristics. nih.govnih.gov For a compound like this compound, AI and ML offer powerful avenues for future exploration.
Advanced Material Science Applications
Beyond pharmaceuticals, pyridazine-containing compounds have potential applications in material science. The related compound 3-Chloro-6-phenylpyridazine has been noted for its use in formulating advanced materials, such as specialized polymers and coatings, to improve durability and resistance to degradation. chemimpex.com This suggests that this compound could also possess properties suitable for material science applications.
Future research could investigate the incorporation of this compound as a monomer or an additive in polymer synthesis. The presence of the nitrogen-containing heterocyclic ring and the flexible propoxy group could impart unique thermal, optical, or mechanical properties to the resulting materials. Investigations could explore its use in creating specialty polymers, functional coatings, or as a building block in the synthesis of organic electronic materials, where the electronic properties of the pyridazine ring could be exploited.
Q & A
Q. What are the optimal synthetic routes for preparing 3-Chloro-6-propoxypyridazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) on 3,6-dichloropyridazine. The propoxy group is introduced by reacting 3,6-dichloropyridazine with propyl alcohol under basic conditions (e.g., NaH or K₂CO₃ in DMF at 80–100°C). Key considerations include:
Q. Table 1: Reaction Conditions for Propoxy Substitution
| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Propyl alcohol, NaH | DMF | 80 | 72 | |
| Propyl alcohol, K₂CO₃ | DMF | 100 | 65 |
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution : SHELXT or SHELXD for phase determination via direct methods .
Refinement : SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .
- Common Challenges : Disorder in the propoxy chain; use restraints or split models.
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows δ ~1.05 ppm (triplet, -CH₂CH₂CH₃), δ ~4.50 ppm (triplet, -OCH₂-) .
- HPLC-PDA : C18 column, acetonitrile/water (70:30), retention time ~8.2 min for purity >98% .
- Mass Spectrometry : ESI-MS ([M+H]+ expected at m/z 201.6).
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or bioactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electrophilic regions (e.g., Fukui indices) for further functionalization .
- Docking Studies : Use AutoDock Vina to model interactions with targets like p38 MAP kinase. The chlorine atom may occupy hydrophobic pockets, while the propoxy group influences solubility .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for pyridazine derivatives?
Methodological Answer:
Q. Table 2: SAR of Pyridazine Derivatives
Q. How do solvent polarity and temperature influence the stability of this compound during long-term storage?
Methodological Answer:
- Accelerated Stability Studies : Store samples in DMSO-d6 or CDCl₃ at 25°C, 40°C, and 60°C for 30 days. Monitor degradation via ¹H NMR (appearance of new peaks at δ 5.8–6.2 ppm for hydrolysis products) .
- Recommended Conditions : Anhydrous solvents, inert atmosphere, and -20°C for >6-month stability .
Q. What mechanistic insights explain regioselectivity in further functionalization of this compound?
Methodological Answer:
Q. How can degradation pathways of this compound be elucidated using LC-MS/MS?
Methodological Answer:
Q. What role does this compound play in synthesizing boronate esters for Suzuki couplings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
